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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B8531612

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FPI-1434, a next-generation targeted alpha
therapy, with its previous-generation counterparts. The information is intended for researchers,
scientists, and drug development professionals interested in the evolution of antibody-drug
conjugates (ADCs) for cancer therapy.

Introduction to FPI-1434 and its Predecessors

FPI-1434 is a clinical-stage radioimmunoconjugate developed by Fusion Pharmaceuticals,
designed to deliver a potent alpha-emitting radionuclide, Actinium-225 (225Ac), directly to cancer
cells.[1][2] This targeted approach aims to maximize tumor cell killing while minimizing damage
to surrounding healthy tissues. The development of FPI-1434 builds upon previous research
into antibody-based cancer therapies, offering a significant evolution in potency and precision.

This guide compares FPI-1434 to two key predecessor compound types:

e Unconjugated Monoclonal Antibody (AVE1642): This is the antibody component of FPI-1434,
which targets the Insulin-like Growth Factor 1 Receptor (IGF-1R).[2] By itself, it exhibits anti-
tumor activity through receptor blockade.

o Hypothetical Beta-Emitting ADC: This represents a previous generation of
radioimmunoconjugates that would utilize the same targeting antibody (AVE1642) but with a
beta-emitting payload, such as Lutetium-177 (*’’Lu). While a direct preclinical comparison
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with a 77Lu-AVE1642 conjugate is not publicly available, the comparison is based on the
general characteristics and preclinical data of other beta-emitting ADCs.[3][4]

Mechanism of Action

The fundamental difference between FPI-1434 and its predecessors lies in the cytotoxic
payload and its mechanism of action.

FPI-1434 (Targeted Alpha Therapy): FPI-1434 consists of the humanized monoclonal antibody
AVE1642, which binds to the IGF-1R on tumor cells.[2] Following internalization, the Actinium-
225 payload undergoes a decay cascade, releasing four high-energy alpha particles. These
alpha particles have a short path length (50-100 um) and high linear energy transfer (LET),
causing dense, localized ionization that leads to complex and difficult-to-repair double-strand
DNA breaks in cancer cells, resulting in potent and targeted cell death.[1]

AVE1642 (Unconjugated Antibody): The AVE1642 antibody alone targets IGF-1R, a receptor
tyrosine kinase that, when activated, promotes cell proliferation, survival, and metastasis.[5] By
binding to IGF-1R, AVE1642 blocks the binding of its natural ligands (IGF-1 and IGF-2), thereby
inhibiting downstream signaling pathways and inducing tumor growth delay.[5]

Beta-Emitting ADC (Targeted Beta Therapy): A hypothetical AVE1642-177Lu conjugate would
also target IGF-1R. However, the 177Lu payload emits beta particles (electrons), which have a
longer path length (up to a few millimeters) and lower LET compared to alpha particles. This
results in more diffuse energy deposition and primarily causes single-strand DNA breaks, which
are more readily repaired by cancer cells.

Data Presentation

The following tables summarize the available quantitative data for FPI-1434 and its
predecessor compounds.

Preclinical Efficacy: In Vivo Tumor Growth Inhibition
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Note: Direct head-to-head preclinical studies comparing FPI-1434, AVE1642, and a beta-
emitter conjugate in the same tumor model are not publicly available. The data presented is
from separate studies and serves as an illustrative comparison.

Clinical Performance: Phase 1 Trial Data
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Feature

FPI-1434 ([25Ac]-AVE1642)

AVE1642 (Unconjugated)

Study Phase

Phase 1/2 (NCT03746431)

Phase 1

Patient Population

Advanced solid tumors

expressing IGF-1R

Advanced solid tumors

Maximum Tolerated Dose
(MTD)

Not yet reached in ongoing

dose escalation

12 mg/kg

Safety Profile

Manageable, with no drug-
related serious adverse events
reported in the single-dose
portion. Most common related
adverse events were
thrombocytopenia,

neutropenia, and fatigue.

Generally well-tolerated.
Common adverse events
included diarrhea, asthenia,
and nausea. Grade 3-4
hyperglycemia was observed,
particularly with steroid

premedication.

Preliminary Efficacy

Evidence of anti-tumor activity
and stable disease observed in

heavily pre-treated patients.

Durable disease control (partial
response or stabilization)
observed in 44% of patients
when combined with

chemotherapy.

Source

[71(8]

[5]19]

Experimental Protocols

Detailed experimental protocols for the development and evaluation of FPI-1434 are

proprietary. However, based on publicly available information and standard practices for ADC

development, the following are generalized protocols for key experiments.

In Vivo Xenograft Efficacy Study

e Cell Line and Animal Model: Human cancer cell lines with high IGF-1R expression (e.g., OV-

90 ovarian cancer) are selected. Immunocompromised mice (e.g., NOD-SCID) are

subcutaneously inoculated with the cancer cells.[10]

e Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size

(e.g., 100-200 mm3). Mice are then randomized into treatment and control groups.
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e Dosing:

o FPI-1434 Group: Administered intravenously at various dose levels (e.g., 1, 3, 6, 9 mg/kg)
on a specified schedule (e.g., once per week for five weeks).[10]

o AVE1642 Group: Administered intravenously at a corresponding molar equivalent dose to
the antibody content in the FPI-1434 group.

o Vehicle Control Group: Administered with the formulation buffer.

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[10]
Animal health is monitored for any signs of toxicity.

o Endpoint: The study is terminated when tumors in the control group reach a specified
maximum volume or after a predetermined duration. Tumors are excised for histological
analysis (e.qg., Ki-67 staining for proliferation).[10]

Biodistribution Study

» Radiolabeling: The antibody or ADC is radiolabeled with a gamma-emitting isotope (e.g.,
Indium-111 for imaging or a tracer amount of the therapeutic isotope if suitable for imaging).

e Animal Model: Tumor-bearing mice (as described above) are used.
o Administration: The radiolabeled compound is administered intravenously.

e Imaging and Tissue Collection: At various time points post-injection (e.g., 4, 24, 48, 72
hours), mice are imaged using SPECT/CT. Following the final imaging, mice are euthanized,
and major organs and the tumor are collected, weighed, and the radioactivity is measured
using a gamma counter.[11][12]

o Data Analysis: The percentage of injected dose per gram of tissue (%ID/q) is calculated for
each organ and the tumor to determine the distribution and clearance of the compound.[11]
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Caption: Simplified IGF-1R signaling cascade.
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Experimental Workflow
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Caption: Generalized preclinical evaluation workflow.

Conclusion

FPI-1434 represents a significant advancement over its unconjugated antibody predecessor,
AVE1642, and conventional beta-emitting ADCs. By leveraging the potent, short-range
cytotoxic effects of alpha particles, FPI-1434 has demonstrated promising anti-tumor activity in
preclinical models and early clinical trials. The targeted delivery of Actinium-225 to IGF-1R
expressing tumors offers the potential for improved efficacy and a favorable safety profile
compared to less potent or less targeted therapeutic approaches. Further clinical development
will be crucial in defining the role of FPI-1434 in the treatment of various solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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